2,3-DIMETHOXYINDOLE
Overview
Description
2,3-Dimethoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the use of transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 2,3-DIMETHOXYINDOLE may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dimethoxy-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXYINDOLE involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulate enzyme activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Similar structure but with methyl groups instead of methoxy groups.
2,3-Dihydroxy-1H-indole: Contains hydroxyl groups instead of methoxy groups.
2,3-Dichloro-1H-indole: Contains chlorine atoms instead of methoxy groups.
Uniqueness
2,3-Dimethoxy-1H-indole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2,3-dimethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-7-5-3-4-6-8(7)11-10(9)13-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROKGXCQINQQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC2=CC=CC=C21)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647375 | |
Record name | 2,3-Dimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207601-31-8 | |
Record name | 2,3-Dimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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